2-(2-Hydroxyethylthio)benzaldehyde
Description
2-(2-Hydroxyethylthio)benzaldehyde is a benzaldehyde derivative featuring a hydroxyethylthio (-SCH₂CH₂OH) substituent at the 2-position of the aromatic ring. The hydroxyethylthio group enhances solubility in polar solvents and may influence electronic properties, such as electron-withdrawing effects, which can modulate reactivity in nucleophilic additions or metal coordination .
Properties
CAS No. |
53606-35-2 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(2-hydroxyethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C9H10O2S/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7,10H,5-6H2 |
InChI Key |
PEPITGGBNOELSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=O)SCCO |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)SCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Thioether-Containing Benzaldehydes
Key Example: 2-(2-Hydroxyethylthio)benzaldehyde vs. 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)
- Structural Differences: The hydroxyethylthio group (-SCH₂CH₂OH) contrasts with the diphenylphosphino (-PPh₂) group in 2-(diphenylphosphino)benzaldehyde. The former is polar and hydrophilic, while the latter is bulky and lipophilic.
- Applications: this compound: Potential ligand for metal coordination (e.g., zinc complexes) due to sulfur and hydroxyl donor atoms, as seen in azomethine-zinc complexes . 2-(Diphenylphosphino)benzaldehyde: Widely used in catalysis (e.g., cross-coupling reactions) due to the phosphine ligand’s ability to stabilize transition metals .
- Market Trends: The diphenylphosphino derivative has established demand in North America for industrial applications, whereas the hydroxyethylthio variant remains understudied in commercial contexts .
Data Table 1: Thioether vs. Phosphino Benzaldehydes
| Property | This compound | 2-(Diphenylphosphino)benzaldehyde |
|---|---|---|
| Substituent Polarity | High (polar -SCH₂CH₂OH) | Low (non-polar -PPh₂) |
| Solubility | Polar solvents (e.g., methanol) | Non-polar solvents (e.g., toluene) |
| Primary Applications | Coordination chemistry, bioactivity | Catalysis, material science |
| Commercial Availability | Limited | Established market presence |
Hydroxyl-Substituted Benzaldehydes
Key Example : this compound vs. Fungal-Derived Benzaldehyde (Compound 9 from Aspergillus sp. EGF15-0-3)
- Structural Differences : Compound 9 (2-(2’,3-epoxy-1’-heptenyl)-6-hydroxy-5-(3’’-methyl-2’’-butenyl)benzaldehyde) contains a complex alkyl side chain and a pyran ring formed by hydroxyl and alkyl groups. In contrast, the hydroxyethylthio derivative has a simpler sulfur-linked hydroxyethyl chain.
- Bioactivity: Compound 9 exhibits potent antitumor activity against drug-resistant cells, attributed to its pyran ring enhancing molecular rigidity and target interaction .
Data Table 2: Bioactive Hydroxyl-Substituted Benzaldehydes
| Property | This compound | Aspergillus-Derived Compound 9 |
|---|---|---|
| Substituent Complexity | Simple hydroxyethylthio chain | Complex alkyl/pyran structure |
| Bioactivity | Potential metal coordination | Antitumor (overcomes drug resistance) |
| Synthesis Difficulty | Moderate | High (requires fungal extraction) |
Benzaldehyde Derivatives with Heterocyclic Moieties
Key Example : this compound vs. 2-(Naphthalen-2-yl)benzaldehyde
Nitration Reactivity Comparisons
Benzaldehyde derivatives with electron-donating groups (e.g., -OCH₃) undergo nitration at specific positions. For this compound:
- The hydroxyethylthio group (-SCH₂CH₂OH) is weakly electron-withdrawing, directing nitration to the meta position relative to the aldehyde. This contrasts with methyl benzoate derivatives, where electron-withdrawing ester groups favor para nitration .
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